

Application Notes and Protocols for Immunofluorescence Staining with ER Degradar 6

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Compound of Interest

Compound Name: *ER degrader 6*

Cat. No.: *B12381790*

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Introduction

ER Degradar 6, also known as PROTAC ER α Degradar-6, is a potent and selective degrader of Estrogen Receptor Alpha (ER α).^{[1][2]} As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the ubiquitination and subsequent proteasomal degradation of ER α .^{[3][4]} ^[5] This targeted protein degradation makes it a valuable tool for studying the roles of ER α in various cellular processes, particularly in the context of breast cancer research. **ER Degradar 6** is also a fluorescent probe, which allows for the real-time visualization of ER α protein degradation.

These application notes provide detailed protocols for utilizing **ER Degradar 6** in immunofluorescence staining to monitor the degradation of ER α and to investigate its downstream effects, such as the induction of the Unfolded Protein Response (UPR).

Mechanism of Action

PROTAC ER α Degradar-6 is a heterobifunctional molecule composed of a ligand that binds to ER α and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings ER α into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to ER α . The

polyubiquitinated ER α is then recognized and degraded by the proteasome. This targeted degradation is a powerful method to study the consequences of acute protein loss.

Data Presentation

The following tables summarize key quantitative data for PROTAC ER α Degradar-6 and provide a basis for experimental design.

Table 1: In Vitro Activity of PROTAC ER α Degradar-6

Parameter	Cell Line	Value
IC50 (antiproliferative activity)	MCF-7	0.11 μ M
DC50 (ER α degradation)	MCF-7	0.12 μ M

Table 2: Recommended Antibody Dilutions for Immunofluorescence

Primary Antibody	Supplier (Cat#)	Recommended Dilution
ER α	(Example) Abcam (ab12345)	1:200 - 1:500
BiP (GRP78)	(Example) Cell Signaling Technology (#3177)	1:100 - 1:400
CHOP (GADD153)	(Example) Santa Cruz Biotechnology (sc-575)	1:100 - 1:250
PDI	(Example) Enzo Life Sciences (ADI-SPA-891)	1:200 - 1:500
Phospho-IRE1 α	(Example) Abcam (ab124945)	1:100
Cleaved ATF6	(Example) Novus Biologicals (NBP1-40256)	1:100 - 1:200
Phospho-PERK	(Example) Cell Signaling Technology (#3179)	1:100

Note: Optimal antibody dilutions should be determined empirically by the end-user.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for ER α Degradation

This protocol details the steps to visualize and quantify the degradation of ER α in response to treatment with **ER Degradar 6**.

Materials:

- **ER Degradar 6** (e.g., MedChemExpress, HY-136336)
- ER α -positive breast cancer cell line (e.g., MCF-7)
- Cell culture medium and supplements
- Glass coverslips or imaging-compatible plates
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (0.2% Triton X-100 in PBS)
- Blocking Buffer (5% Normal Goat Serum in PBS)
- Primary antibody against ER α
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

Procedure:

- **Cell Seeding:** Seed MCF-7 cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.

- Cell Treatment: Treat cells with **ER Degradar 6** at a final concentration of 0.1 to 1 μ M for 4 to 24 hours. Include a vehicle-only (e.g., DMSO) control.
- Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary ER α antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
- Wasting: Wash the cells a final two times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Immunofluorescence Staining for Unfolded Protein Response (UPR) Markers

This protocol is designed to detect the activation of the UPR pathway as a potential downstream consequence of ER α degradation.

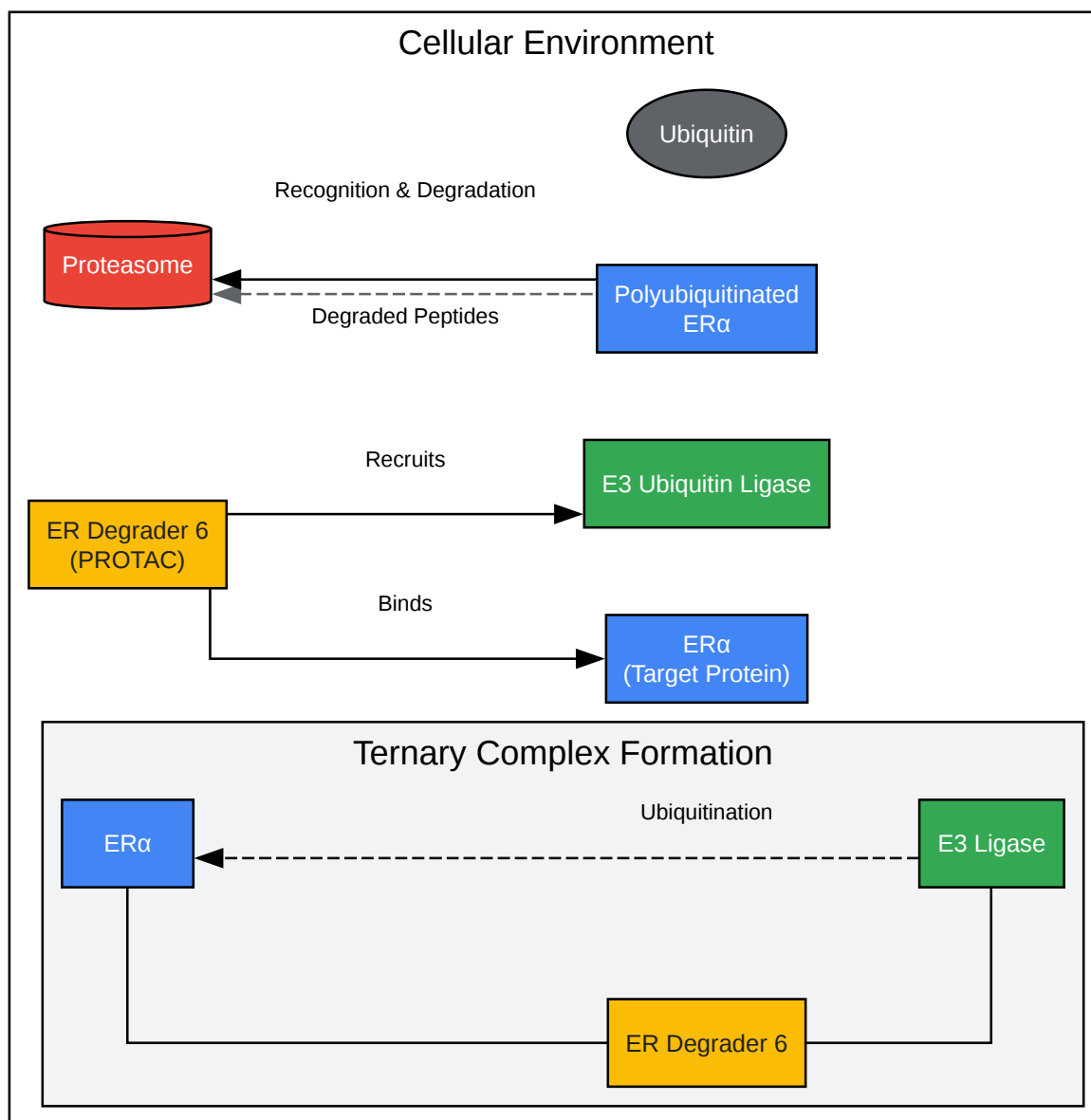
Materials:

- **ER Degradator 6**
- ER α -positive breast cancer cell line (e.g., MCF-7)
- Positive control for UPR induction (e.g., Tunicamycin or Thapsigargin)
- All materials listed in Protocol 1
- Primary antibodies against UPR markers (e.g., BiP, CHOP, PDI, p-IRE1 α , cleaved ATF6, p-PERK)

Procedure:

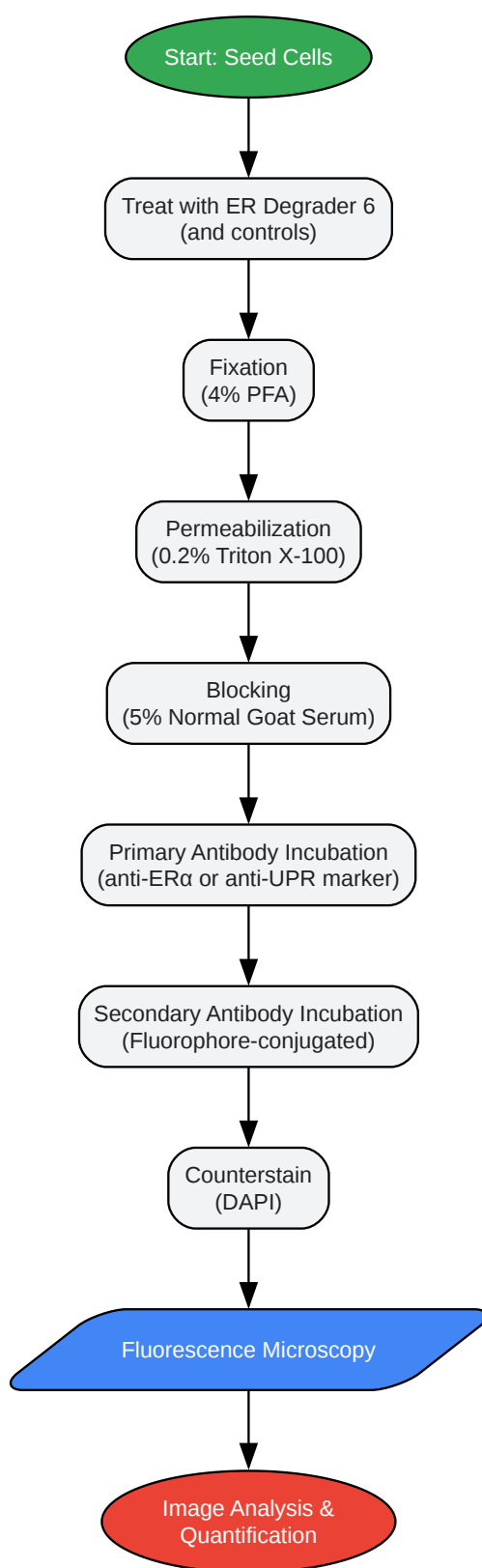
- **Cell Seeding and Treatment:** Follow steps 1 and 2 from Protocol 1. Include a positive control group treated with a known UPR inducer.
- **Fixation, Permeabilization, and Blocking:** Follow steps 3-7 from Protocol 1.
- **Primary Antibody Incubation:** Dilute the primary antibodies against the UPR markers of interest in Blocking Buffer and incubate with the cells overnight at 4°C.
- **Washing and Secondary Antibody Incubation:** Follow steps 9-11 from Protocol 1.
- **Counterstaining, Mounting, and Imaging:** Follow steps 12-15 from Protocol 1.

Mandatory Visualizations



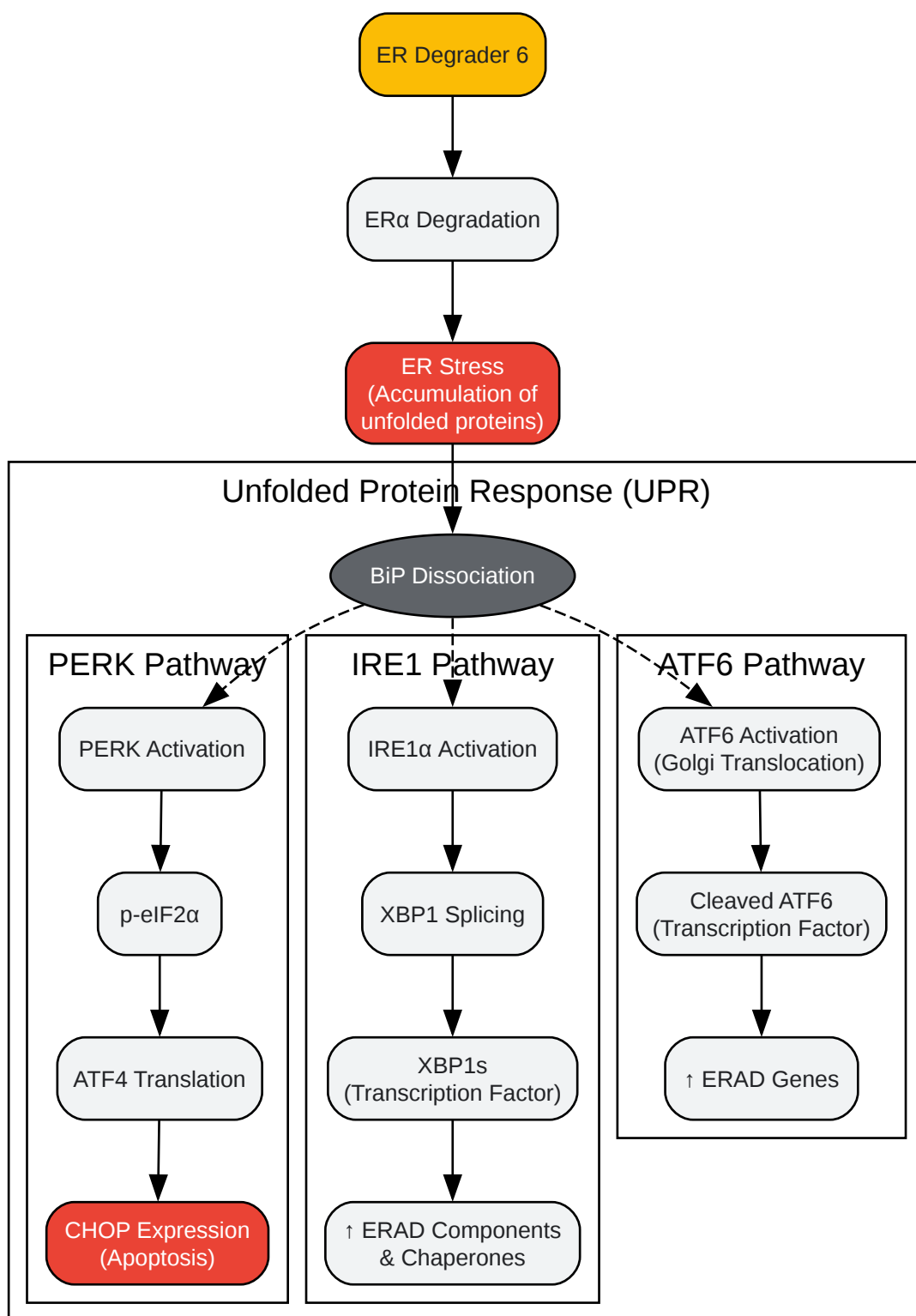
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Caption: Mechanism of ERα degradation by **ER Degradator 6**.



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Caption: Immunofluorescence staining workflow.



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Caption: Potential UPR signaling induced by ERα degradation.

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